Cas no 2228275-08-7 (1-(bromomethyl)-2-methyl-3,5-dinitrobenzene)

1-(Bromomethyl)-2-methyl-3,5-dinitrobenzene is a brominated aromatic compound featuring both nitro and methyl functional groups, making it a versatile intermediate in organic synthesis. Its reactive bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of various substituents. The presence of electron-withdrawing nitro groups enhances its utility in electrophilic aromatic substitution and other transformations requiring electron-deficient aromatic systems. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is advised due to its potential reactivity and sensitivity to moisture.
1-(bromomethyl)-2-methyl-3,5-dinitrobenzene structure
2228275-08-7 structure
Product Name:1-(bromomethyl)-2-methyl-3,5-dinitrobenzene
CAS No:2228275-08-7
MF:C8H7BrN2O4
MW:275.056181192398
CID:6224858
PubChem ID:126727568
Update Time:2025-08-05

1-(bromomethyl)-2-methyl-3,5-dinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene
    • EN300-1922782
    • 2228275-08-7
    • SCHEMBL18676381
    • Inchi: 1S/C8H7BrN2O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,4H2,1H3
    • InChI Key: GRCSLEQPWJEALW-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 273.95892g/mol
  • Monoisotopic Mass: 273.95892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 91.6Ų

1-(bromomethyl)-2-methyl-3,5-dinitrobenzene Pricemore >>

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Additional information on 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene

1-(bromomethyl)-2-methyl-3,5-dinitrobenzene: A Versatile Compound with Broad Applications in Pharmaceutical and Industrial Research

1-(bromomethyl)-2-methyl-3,5-dinitrobenzene (CAS no 2228275-08-7) represents a critical intermediate in the synthesis of various bioactive compounds and functional materials. This aromatic compound features a complex molecular framework with multiple functional groups, including two nitro groups at the 3,5-positions, a methyl group at the 2-position, and a bromomethyl substituent at the 1-position. The combination of these substituents creates a unique electronic environment that influences its reactivity, solubility, and biological activity. Recent advancements in synthetic chemistry and materials science have expanded the utility of this compound in multiple fields, making it a focal point for researchers exploring new applications.

1-(bromomethyl)-2-methyl-3,5-dinitrobenzene is a derivative of nitrobenzene, a class of compounds widely studied for their role in pharmaceuticals, agrochemicals, and industrial processes. The presence of nitro groups at the 3,5-positions imparts strong electron-withdrawing properties, which can modulate the reactivity of the aromatic ring. The bromomethyl group at the 1-position introduces additional functionality, enabling the compound to participate in diverse chemical transformations. These structural features make it an attractive candidate for the development of novel drugs, pesticides, and functional materials. Recent studies have highlighted its potential as a precursor for the synthesis of bioactive molecules with enhanced pharmacological profiles.

The molecular structure of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene is characterized by a benzene ring with three distinct substituents. The 3,5-dinitro groups contribute to the compound's stability and reactivity, while the 2-methyl group introduces steric effects that influence its interaction with biological targets. The bromomethyl group at the 1-position is particularly significant, as it serves as a versatile functional handle for further modifications. This combination of substituents allows the compound to act as a multifunctional scaffold in the design of new chemical entities. Researchers have increasingly focused on optimizing the synthetic routes for this compound to improve yield and purity, which is essential for its application in high-value industries.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene through multistep reactions. One of the most promising approaches involves the nitration of 2-methylbenzene followed by bromomethylation of the resulting 3,5-dinitro derivative. This method has been optimized to minimize side reactions and maximize the yield of the target compound. The use of green chemistry principles in these processes has also gained attention, as it reduces environmental impact while maintaining the quality of the final product. These developments are crucial for the large-scale production of this compound, which is required for various industrial applications.

The potential applications of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene span multiple domains, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound is being explored as a building block for the synthesis of antifungal and antibacterial agents. Recent studies have demonstrated its ability to interact with specific biological targets, suggesting its potential as a lead compound for drug discovery. In agrochemicals, its nitro groups and bromomethyl functionality make it suitable for the development of pesticides with improved selectivity and efficacy. Additionally, its structural versatility has led to its use in the synthesis of functional materials, such as conductive polymers and nanocomposites.

Recent research has focused on the biological activity of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene and its derivatives. Studies published in 2023 have shown that this compound exhibits moderate antimicrobial activity against certain bacterial strains, which has sparked interest in its potential as a therapeutic agent. The nitro groups are believed to play a key role in this activity by generating reactive nitrogen species that disrupt microbial cell membranes. Furthermore, its bromomethyl group may contribute to the compound's ability to form covalent bonds with biomolecules, enhancing its interaction with biological targets. These findings highlight the importance of further investigating the molecular mechanisms underlying its biological effects.

The synthesis of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene is a critical aspect of its application in research and industry. Various synthetic routes have been developed to produce this compound with high purity and yield. One of the most widely used methods involves the nitration of 2-methylbenzene, followed by bromomethylation of the 3,5-dinitro derivative. This approach has been optimized to reduce the formation of byproducts and improve the efficiency of the reaction. Additionally, recent advances in catalytic methods have enabled the selective introduction of functional groups, which is essential for the production of high-quality intermediates. These synthetic strategies are continuously being refined to meet the demands of both academic and industrial research.

The physicochemical properties of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene play a significant role in its application across different fields. Its molecular weight, solubility, and stability are key factors that determine its utility in various processes. The presence of nitro groups enhances its polarity, which can influence its solubility in different solvents. The bromomethyl group introduces additional hydrophobicity, which may affect its interaction with biological membranes. These properties are crucial for the design of new chemical entities and the development of efficient synthetic methods. Understanding these properties helps researchers optimize the compound's performance in specific applications.

Environmental and safety considerations are increasingly important in the use of 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene. As a derivative of nitrobenzene, this compound may have potential environmental impacts due to its chemical stability and reactivity. Researchers are actively investigating the degradation pathways of this compound to ensure its safe use in industrial processes. Additionally, the development of environmentally friendly synthesis methods is a priority, as it reduces the risk of contamination and minimizes the ecological footprint. These efforts are essential for the sustainable application of this compound in both research and industry.

Future research on 1-(bromomethyl)-2-methyl-3,5-dinitrobenzene is expected to focus on expanding its applications in pharmaceuticals, agrochemicals, and materials science. Advances in computational chemistry and molecular modeling are likely to play a key role in predicting the compound's behavior in different environments. Additionally, the exploration of its potential as a lead compound for drug discovery is anticipated to generate new insights into its biological activity. These developments will contribute to the continued relevance and utility of this compound in scientific and industrial research.

In conclusion, 1-(bromomlyl)-2-methyl-3,5-dinitrobenzene (CAS no 2228275-08-7) is a versatile compound with a wide range of applications in various fields. Its unique molecular structure and functional groups make it an important intermediate in the synthesis of bioactive compounds and functional materials. Recent research has highlighted its potential in pharmaceuticals, agrochemicals, and materials science, underscoring the need for further investigation into its properties and applications. As synthetic methods and analytical techniques continue to advance, the role of this compound in scientific and industrial research is expected to grow significantly.

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